![molecular formula C20H15ClN2O6 B4624312 (4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4624312.png)

(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid

Overview

Description

Synthesis Analysis

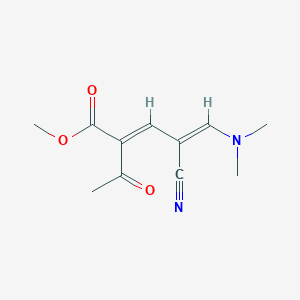

The synthesis of compounds similar to the specified chemical often involves condensation reactions, where precursors like diethyl 2,4,6-trioxoheptanedioate undergo reactions with aryliminomethylphenols, leading to complex heterocyclic compounds. For instance, the condensation of diethyl 2,4,6-trioxoheptanedioate with 4-methoxy-2-(4-methylphenyliminomethyl)-phenol in acetone has been documented, yielding diethyl 5-hydroxy-9-methoxy-1-(4-methylphenyl)-4-oxo-1,4a,5,10b-tetrahydro-4Hchromeno[4,3-b]pyridine-2,5-dicarboxylate as a mixture of diastereoisomers (Mamedov et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated through crystallographic studies. For example, the crystal structure of triphenyltin 2-{[(E)-1-(2-hydroxyphenyl)methylidene]amino}acetate and trimethyltin 2-{[(E)-1-(2-hydroxyphenyl)ethylidene]amino}acetate reveals a polymeric trans-O2SnC3 trigonal bipyramidal configuration (Baul et al., 2002).

Chemical Reactions and Properties

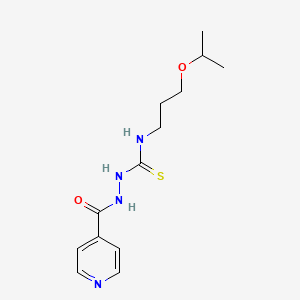

Chemical reactions involving such compounds often include transformations like alkylation, where the addition of alkyl groups to the molecule alters its properties and reactivity. The interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to produce a 4-thioxo derivative showcases the chemical versatility of these molecules (Jakubkienė et al., 2007).

Physical Properties Analysis

The physical properties of compounds can be significantly influenced by their molecular structure. For instance, the crystal and molecular structure of certain clathrates indicates how molecular configurations can dictate the physical state and stability of a compound (Rizzoli et al., 1982).

Scientific Research Applications

Synthesis and Characterization

Cyclocondensation Reactions : Bonacorso et al. (2003) reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, demonstrating the utility of cyclocondensation reactions in generating structurally complex pyrimidinones, which could be relevant for synthesizing or modifying compounds similar to the specified chemical (Bonacorso et al., 2003).

Phenolic Acids and Polybenzoxazine : Trejo-Machin et al. (2017) explored phloretic acid as a renewable building block for polybenzoxazine, highlighting the potential of phenolic compounds in materials science. This research indicates the diverse applications of phenolic derivatives in creating materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Derivatization and Analysis of Phenolic Acids : Hušek (1992) developed a method for the fast derivatization and gas chromatography (GC) analysis of phenolic acids, including benzoic and phenylacetic acids. This work is crucial for analytical chemistry, especially in identifying and quantifying phenolic compounds in complex mixtures (Hušek, 1992).

Novel Heterocyclic Systems : Gupta and Chaudhary (2014) discussed the synthesis and spectroscopic characterization of novel indeno-thiazolopyrimidine heterocyclic systems, which could inform the development of new compounds with potential pharmaceutical applications (Gupta & Chaudhary, 2014).

Applications in Materials Science

- Polymer Science : The application of phloretic acid for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, as discussed by Trejo-Machin et al., underscores the significance of phenolic derivatives in developing advanced materials (Trejo-Machin et al., 2017).

properties

IUPAC Name |

2-[4-[(E)-[1-(5-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O6/c1-11-2-5-13(21)9-16(11)23-19(27)15(18(26)22-20(23)28)8-12-3-6-14(7-4-12)29-10-17(24)25/h2-9H,10H2,1H3,(H,24,25)(H,22,26,28)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYYYLWJVPZHLB-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(E)-[1-(5-chloro-2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)

![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4624243.png)

![N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4624271.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4624274.png)

![4-butoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624279.png)

![N-cyclopentyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4624283.png)

![2,5-dichloro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4624291.png)

![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)

![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)

![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)